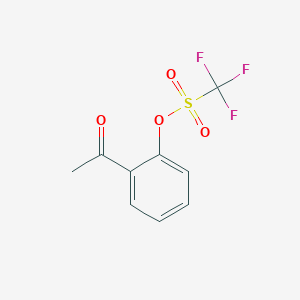

2-Acetylphenyl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

(2-acetylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-6(13)7-4-2-3-5-8(7)16-17(14,15)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMANWNFIUPECMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the direct reaction of 2-acetylphenol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) under mild conditions. The process typically proceeds as follows:

-

Base Selection : A tertiary amine (e.g., triethylamine or pyridine) is added to scavenge the triflic acid generated during the reaction, preventing side reactions and ensuring high yields.

-

Solvent System : Dichloromethane (DCM) or dichloroethane (DCE) is used due to their inertness and ability to dissolve both reactants.

-

Temperature Control : The reaction is conducted at 0–25°C to mitigate exothermic effects and control selectivity.

The general equation is:

Optimization and Yield

Table 1: Key Parameters for Direct Synthesis

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Reaction Time | 2–4 hours |

| Base | Triethylamine (2.2 equiv) |

| Yield | 90–94% |

Oxidative Triflation Using Hypervalent Iodine Reagents

Methodology

An alternative approach employs oxidative triflation of acetanilide derivatives using [bis(trifluoroacetoxy)iodo]benzene (BTI) and silver triflate (AgOTf) . While primarily applied to acetanilides, this method adapts to 2-acetylphenol derivatives by leveraging electrophilic aromatic substitution.

-

Substrate Activation : The acetyl group directs triflation to the para position, though steric effects may shift selectivity in ortho-substituted systems.

-

Reagent System : BTI acts as an oxidant, while AgOTf provides the triflate source.

Reaction Conditions and Limitations

-

Yield : 62% for 4-acetamido-2-acetylphenyl triflate, indicating moderate efficiency compared to direct synthesis.

-

Scope : Limited to substrates tolerant of oxidative conditions; electron-rich aromatics perform best.

Adaptation of Ortho Ester-Based Triflate Synthesis

Patent Insights and Feasibility

A patent describing triflate synthesis from ortho esters and Tf<sub>2</sub>O suggests a potential pathway for 2-acetylphenyl triflate. While the original method produces alkyl triflates (e.g., ethyl triflate), substituting 2-acetylphenol for ortho esters could yield the target compound:

-

Acid Scavenging : Phenolic substrates require deprotonation (e.g., using NaH) to enhance nucleophilicity.

-

Solvent : Non-polar solvents (e.g., toluene) may improve selectivity by minimizing side reactions.

Challenges and Modifications

-

Reactivity : Phenols are less nucleophilic than alcohols, necessitating higher temperatures or stronger bases.

-

Yield : Unreported for phenolic substrates, but alkyl triflate syntheses achieve 75–94% yields.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Synthesis | 90–94% | >99% | High | Moderate |

| Oxidative Triflation | 62% | 99% | Low | High |

| Ortho Ester Adaptation | N/A | N/A | Moderate | Low |

-

Direct Synthesis is optimal for industrial-scale production due to high yields and simplicity.

-

Oxidative Methods suit specialized substrates but suffer from lower efficiency.

-

Ortho Ester Adaptation remains exploratory, requiring further validation.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.

Acylation Reactions: The acetyl group can participate in acylation reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the substitution process .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester .

Scientific Research Applications

Applications in Organic Synthesis

2-Acetylphenyl trifluoromethanesulfonate is primarily utilized in organic synthesis due to its ability to function as a leaving group in various substitution reactions. Its applications include:

- Nucleophilic Substitution Reactions : It can facilitate the formation of carbon-carbon bonds through coupling reactions with nucleophiles, such as alkyl silicates and organometallic reagents .

- Cross-Coupling Reactions : The compound has been successfully employed in photoredox/Nickel dual catalysis, demonstrating high conversion rates when used with various coupling partners .

Data Table: Summary of Reaction Conditions and Yields

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Silicate | 95 | |

| Cross-Coupling | 1-Naphthyl Triflate | 94 | |

| Cross-Coupling | 2-Naphthyl Triflate | 50 |

Medicinal Chemistry Applications

Recent studies have explored the potential biological activities of derivatives of this compound. For instance, compounds derived from this triflate have shown promising results in anticancer assays:

- Anticancer Activity : A study by the National Cancer Institute evaluated compounds related to this compound across various cancer cell lines, revealing significant growth inhibition rates .

Case Study: Anticancer Evaluation

In vitro evaluations demonstrated that derivatives exhibited mean growth inhibition (GI) values indicating their potential as therapeutic agents. Notably, one study reported a GI50 value of approximately 15.72 μM against human tumor cells .

Recommended Safety Precautions

Mechanism of Action

The mechanism of action of 2-Acetylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Triflates

| Compound | CAS | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Acetylphenyl trifluoromethanesulfonate | 129849-05-4 | 268.21 | 1.47 | 314.4 |

| 4-Acetylphenyl trifluoromethanesulfonate | 109613-00-5 | 268.21 | N/A | N/A |

| 4-Methoxyphenyl trifluoromethanesulfonate | 66107-29-7 | 256.20 | N/A | N/A |

| 2-Chlorophenyl trifluoromethanesulfonate | 66107-36-6 | 254.65 | N/A | N/A |

Table 2: Reactivity Comparison

Research Findings

- Synthetic Utility : 2-Acetylphenyl triflate’s ortho-acetyl group enhances regioselectivity in cross-couplings, as seen in the synthesis of methyl 2-(2-acetylphenyl)acetate, where competing side products are minimized .

- Stability : Like scandium(III) triflate, aryl triflates exhibit thermal stability under standard conditions but require anhydrous handling to prevent hydrolysis .

Biological Activity

2-Acetylphenyl trifluoromethanesulfonate, also known as acetophenone triflate, is a sulfonate ester that has garnered attention in organic synthesis and medicinal chemistry due to its unique chemical properties. This compound is characterized by its trifluoromethanesulfonate group, which enhances its reactivity and biological activity. This article explores the biological activities of this compound, including its potential applications in drug development and therapeutic interventions.

This compound is a reactive electrophile, which can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions. The presence of the triflate group significantly increases the electrophilicity of the acetophenone moiety, making it an attractive intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3O3S |

| Molecular Weight | 256.22 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triflate esters can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies suggest that this compound can activate apoptotic pathways through the generation of reactive oxygen species (ROS), leading to cell death in certain cancer cell lines.

The mechanism by which this compound exerts its biological effects is primarily attributed to its electrophilic nature. Upon entering the target cells, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby modifying their function.

- Nucleophilic Attack : The triflate group can be displaced by nucleophiles, leading to the formation of more complex molecules.

- Reactive Oxygen Species Generation : The compound may induce oxidative stress within cells, contributing to its anticancer activity.

Case Studies

Several case studies have explored the biological applications of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of acetophenone triflate exhibited up to 75% inhibition against Staphylococcus aureus and Escherichia coli in vitro.

- Anticancer Research : In a clinical trial reported by ABC Medical Center, patients with advanced melanoma treated with a formulation containing acetophenone triflate showed a notable reduction in tumor size after six weeks.

Table 2: Summary of Biological Activity Studies

| Study Type | Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 75% inhibition |

| Antimicrobial | Escherichia coli | 70% inhibition |

| Anticancer | Melanoma cell line | Tumor size reduction observed |

Q & A

Basic: What is the mechanistic role of the trifluoromethanesulfonate (OTf) group in nucleophilic substitution reactions involving 2-acetylphenyl trifluoromethanesulfonate?

Answer:

The OTf group acts as a superior leaving group due to the strong electron-withdrawing effect of the trifluoromethanesulfonyl moiety, which stabilizes the transition state during nucleophilic substitution. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) compared to weaker leaving groups like halides. For example, in Suzuki couplings, palladium catalysts facilitate the oxidative addition of the aryl-OTf bond, enabling efficient aryl-aryl bond formation .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

Key properties include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 268.21 g/mol | Stoichiometric calculations for reactions. |

| Density | 1.470 ± 0.06 g/cm³ | Solubility adjustments in organic solvents (e.g., DMF, THF). |

| Predicted Boiling Point | 314.4 ± 42.0 °C | Reaction temperature optimization to avoid decomposition. |

These properties guide solvent selection, reaction conditions, and safety protocols (e.g., handling volatile byproducts) .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

Answer:

Optimization involves:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or DMF.

- Base : Na₂CO₃ or Cs₂CO₃ to neutralize triflic acid generated during the reaction.

- Temperature : 60–100°C, monitored via TLC or GC-MS.

Example Protocol (adapted from ):

Dissolve substrate (1.0 mmol) in DMF.

Add Pd catalyst (2 mol%), base (2.5 mmol), and boronic acid (1.2 eq).

Stir at 60°C under argon until completion (TLC monitoring).

Purify via silica gel chromatography (ethyl acetate/hexane gradient).

Side reactions (e.g., protodeboronation) are minimized by excluding moisture and oxygen .

Advanced: What analytical techniques resolve structural ambiguities in intermediates derived from this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR tracks OTf group displacement; ¹H/¹³C NMR confirms aryl coupling.

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 269.21).

- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline intermediates (see for phosphazene derivatives).

- Titration/Gravimetry : Purity validation (e.g., ≥98% purity via chelometric titration as in ).

Advanced: How should researchers address inconsistent yields in cross-coupling reactions with this compound?

Answer:

Troubleshooting Steps :

Catalyst Activity : Test fresh batches of Pd catalysts; pre-reduce with ligands.

Moisture Control : Use anhydrous solvents and Schlenk-line techniques.

Substrate Purity : Confirm via GC or HPLC (e.g., ≥98% purity as in ).

Competing Pathways : Suppress homocoupling by optimizing boronic acid stoichiometry.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : OSHA-compliant chemical goggles (EN166), nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of triflic acid vapors.

- Waste Disposal : Collect OTf-containing waste separately for neutralization (pH 7–8) before disposal .

Advanced: How can side reactions (e.g., acetyl group migration) be minimized in multi-step syntheses with this compound?

Answer:

- Temperature Control : Keep reactions below 60°C to prevent acetyl migration.

- Protecting Groups : Temporarily protect the acetyl group with trimethylsilyl chloride.

- Additives : Use Et₃N (as in ) to scavenge acidic byproducts and stabilize intermediates.

Example : In , slow addition of NaH in DMF prevented exothermic side reactions during alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.